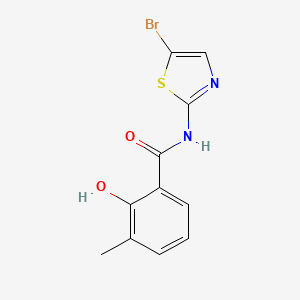
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide is a chemical compound that features a thiazole ring substituted with a bromine atom and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with 2-hydroxy-3-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-(5-bromo-1,3-thiazol-2-yl)-3-methylbenzamide.
Reduction: Formation of N-(1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide.
Substitution: Formation of N-(5-azido-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide.
Scientific Research Applications
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The thiazole ring and bromine atom play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine: Known for its inhibitory effects on platelet aggregation.
N-(5-bromo-1,3-thiazol-2-yl)-5-chloro-6-(ethylamino)nicotinamide: Explored for its potential anticancer properties.
N-(5-bromo-1,3-thiazol-2-yl)-2,6-dimethylpyridine-3-carboxamide: Investigated for its antibacterial activity.
Uniqueness
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the thiazole ring and bromine atom provides a distinct profile that can be leveraged in various applications.
Properties
Molecular Formula |
C11H9BrN2O2S |
|---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-3-2-4-7(9(6)15)10(16)14-11-13-5-8(12)17-11/h2-5,15H,1H3,(H,13,14,16) |
InChI Key |
ZNEBVPDLAHSKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC=C(S2)Br)O |
Synonyms |
RM 4819 RM-4819 RM4819 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















